L-|A-Homoselenomethionine

Description

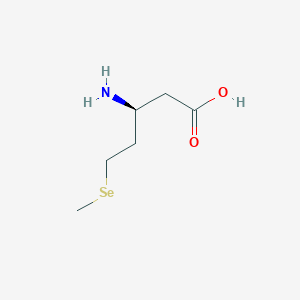

L-α-Homoselenomethionine is a selenium-containing amino acid derivative structurally analogous to L-methionine but distinguished by two key modifications: (1) substitution of sulfur with selenium in the thioether group and (2) elongation of the carbon side chain by one methylene group (homologation). For instance, L-selenomethionine is known to replace methionine in proteins, aiding X-ray crystallography via anomalous dispersion and exhibiting antioxidant activity . Homologation, as seen in D/L-beta-homomethionine , likely alters pharmacokinetics and enzyme interactions. L-α-Homoselenomethionine may thus serve dual roles in structural biology and redox regulation, though empirical studies are needed to confirm these applications.

Properties

Molecular Formula |

C6H13NO2Se |

|---|---|

Molecular Weight |

210.14 g/mol |

IUPAC Name |

(3S)-3-amino-5-methylselanylpentanoic acid |

InChI |

InChI=1S/C6H13NO2Se/c1-10-3-2-5(7)4-6(8)9/h5H,2-4,7H2,1H3,(H,8,9)/t5-/m1/s1 |

InChI Key |

VVAPFFYTRIIOPT-RXMQYKEDSA-N |

Isomeric SMILES |

C[Se]CC[C@H](CC(=O)O)N |

Canonical SMILES |

C[Se]CCC(CC(=O)O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-|A-Homoselenomethionine typically involves several steps:

Alkylation and Bromination: Methionine is first alkylated and then brominated to form bromohomoserine bromate.

Reduction and Selenation: Selenium reacts with reducing agents to form disodium diselenide, which then reacts with bromohomoserine bromate to produce selenocysteine.

Final Conversion: Selenocysteine is then converted to this compound through reduction with sodium triacetoxyborohydride and methyl iodide.

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the synthesis process to achieve higher yields and purity. One such method includes the use of sodium triacetoxyborohydride as a reductant, which has been shown to improve the yield of intermediate products and the final compound .

Chemical Reactions Analysis

Types of Reactions

L-|A-Homoselenomethionine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form selenoxide derivatives.

Reduction: It can be reduced to form selenol compounds.

Substitution: It can undergo substitution reactions to form various selenium-containing compounds.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride and sodium triacetoxyborohydride are commonly used.

Substitution: Halogenated compounds and alkylating agents are often used in substitution reactions.

Major Products Formed

Selenoxide Derivatives: Formed through oxidation reactions.

Selenol Compounds: Formed through reduction reactions.

Various Selenium-Containing Compounds: Formed through substitution reactions.

Scientific Research Applications

L-|A-Homoselenomethionine has a wide range of scientific research applications:

Mechanism of Action

L-|A-Homoselenomethionine exerts its effects primarily through its antioxidant properties. It helps deplete reactive oxygen species (ROS) and aids in the formation and recycling of glutathione, another important antioxidant . This compound can be incorporated into proteins, replacing methionine, and forming selenoproteins that protect against oxidative damage .

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below summarizes key differences between L-α-Homoselenomethionine and its analogs:

*Inferred from structural analogs due to lack of direct data.

Key Research Findings

- Enzyme Interactions: L-Selenomethionine interacts with methionyl-tRNA synthetase and other enzymes (e.g., methionine S-adenosyltransferase) . The homologated side chain in L-α-Homoselenomethionine may reduce binding affinity or alter substrate specificity in these systems.

- Antioxidant Capacity: Selenium’s redox activity in L-selenomethionine enhances glutathione peroxidase activity . The elongated side chain in L-α-Homoselenomethionine might influence cellular uptake or selenium’s accessibility in redox reactions.

Contrasting Properties

- L-Selenomethionine vs. L-α-Homoselenomethionine: The latter’s additional methylene group could reduce solubility or alter tertiary structure in proteins, impacting crystallographic utility.

- L-Homoserine vs. L-α-Homoselenomethionine: Unlike L-homoserine (a hydroxylated intermediate), L-α-Homoselenomethionine lacks a hydroxyl group but incorporates selenium, enabling distinct biochemical roles (e.g., redox vs. biosynthetic).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.